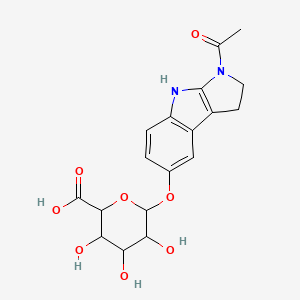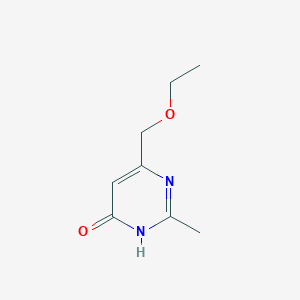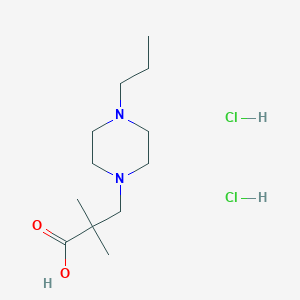
6-(3,4-Difluorophenyl)pyrimidin-4-ol
Overview
Description
6-(3,4-Difluorophenyl)pyrimidin-4-ol (6-DFPP) is a small molecule that has a wide range of applications in scientific research. It is a fluorinated derivative of pyrimidine and is used as a building block for the synthesis of various compounds. 6-DFPP has been found to have a number of biochemical and physiological effects, and has been used in a variety of laboratory experiments for research purposes.
Scientific Research Applications
Oncology: Anticancer Activity
Pyridopyrimidine derivatives, including 6-(3,4-Difluorophenyl)pyrimidin-4-ol , have been studied for their anticancer properties. These compounds have shown promise in inhibiting cell division and inducing apoptosis in tumor cells. Specifically, they have been evaluated for cytotoxic activity against various cancer cell lines, such as breast adenocarcinoma (MCF-7) and lung cancer (A549), with some derivatives exhibiting inhibitory activity in the micromolar range .
Pharmacokinetics: Drug Development
The structural features of pyridopyrimidine derivatives contribute to their pharmacokinetic profiles, which is crucial in drug development. The presence of the difluorophenyl group may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved bioavailability and efficacy as therapeutic agents .
Enzyme Inhibition: Target-Specific Therapeutics
These derivatives are known to inhibit key enzymes involved in disease progression, making them attractive targets for the development of target-specific therapeutics. The inhibition of protein kinases, which are critical regulators of cellular functions, is one such application where 6-(3,4-Difluorophenyl)pyrimidin-4-ol could be significant .
Neurological Disorders: Therapeutic Potential
Research has indicated that pyridopyrimidine derivatives may have therapeutic potential in treating neurological disorders. Their ability to cross the blood-brain barrier and interact with central nervous system targets makes them candidates for the development of neuroprotective drugs .
Antimicrobial Activity: Infectious Diseases
Some pyridopyrimidine derivatives have been evaluated for their antimicrobial properties. The structural versatility of these compounds allows for the synthesis of derivatives that can act against a range of infectious agents, providing a platform for the development of new antimicrobial drugs .
Inflammation: Anti-Inflammatory Applications
The anti-inflammatory properties of pyridopyrimidine derivatives are another area of interest. These compounds can modulate inflammatory pathways, which may lead to the development of new treatments for conditions like rheumatoid arthritis and other inflammatory diseases .
properties
IUPAC Name |
4-(3,4-difluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-7-2-1-6(3-8(7)12)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUXLVYARWJTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)NC=N2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Difluorophenyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclobutan-1-ol](/img/structure/B1493652.png)

![trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutan-1-ol](/img/structure/B1493654.png)
![trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol](/img/structure/B1493655.png)
![1-{[Ethyl(2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493657.png)

![6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1493660.png)


![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)
![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1493667.png)
![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1493668.png)
